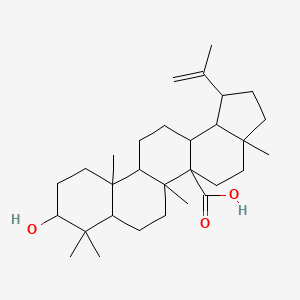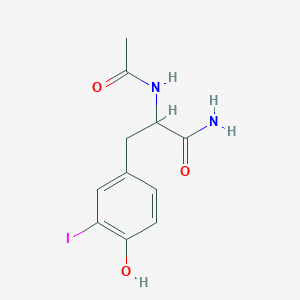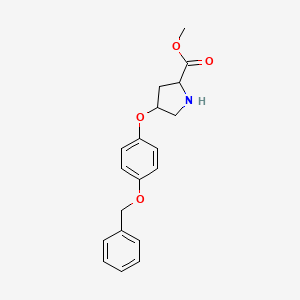
Lup-20(29)-en-27-oic acid, 3-hydroxy-, (3alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lup-20(29)-en-27-oic acid, 3-hydroxy-, (3alpha)- is a triterpenoid compound known for its diverse biological activities. This compound is part of the lupane-type triterpenoids, which are widely found in nature, particularly in the bark of birch trees. It has garnered significant interest due to its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lup-20(29)-en-27-oic acid, 3-hydroxy-, (3alpha)- typically involves the partial synthesis from betulinic acid, a naturally occurring triterpenoid. The synthetic route includes several steps:
Oxidation: Betulinic acid is oxidized to form betulinaldehyde.
Reduction: Betulinaldehyde is then reduced to produce the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis from betulinic acid, which is abundant in nature, suggests that large-scale production could be feasible through similar synthetic routes used in laboratory settings .
Chemical Reactions Analysis
Types of Reactions
Lup-20(29)-en-27-oic acid, 3-hydroxy-, (3alpha)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced at different positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, which may have different biological activities .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of Lup-20(29)-en-27-oic acid, 3-hydroxy-, (3alpha)- involves its interaction with various molecular targets and pathways:
Topoisomerase Inhibition: The compound has been shown to inhibit topoisomerase IIα, an enzyme involved in DNA replication and cell division.
Anti-inflammatory Pathways: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
Betulinic Acid: A precursor to Lup-20(29)-en-27-oic acid, 3-hydroxy-, (3alpha)-, known for its anticancer properties.
Lup-20(29)-en-28-al, 3-hydroxy-, (3β)-: Another lupane-type triterpenoid with similar biological activities.
3-Epihydroxy lup-20(29)-en-19(28)-olide: A related compound with antitopoisomerase activity.
Uniqueness
Lup-20(29)-en-27-oic acid, 3-hydroxy-, (3alpha)- is unique due to its specific hydroxylation pattern and its potent biological activities, particularly its ability to inhibit topoisomerase IIα, making it a promising candidate for anticancer therapy .
Properties
Molecular Formula |
C30H48O3 |
|---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
9-hydroxy-3a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-5a-carboxylic acid |
InChI |
InChI=1S/C30H48O3/c1-18(2)19-10-13-27(5)16-17-30(25(32)33)20(24(19)27)8-9-22-28(6)14-12-23(31)26(3,4)21(28)11-15-29(22,30)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33) |
InChI Key |
CLOUCVRNYSHRCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C(=O)O)C)(C)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-amino-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-1-ol](/img/structure/B12106287.png)


![2-[[4-Methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid](/img/structure/B12106293.png)





![2-{2-[(Tert-butoxycarbonyl)amino]acetamido}-5-carbamimidamidopentanoic acid](/img/structure/B12106353.png)
![N,N-dimethyl-4-{[(1E)-2-(morpholin-4-yl)cyclopent-2-en-1-ylidene]methyl}aniline](/img/structure/B12106356.png)
